Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

Catalog No.
S843057
CAS No.
1051383-60-8
M.F
C18H31NO6
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,...

CAS Number

1051383-60-8

Product Name

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate

IUPAC Name

tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Molecular Formula

C18H31NO6

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3

InChI Key

OVJBHWPNDUHIHN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is a complex organic compound characterized by its unique structure, which includes a piperidine ring and two acetate groups. The compound's molecular formula is C15H25N1O5, and it has a molecular weight of approximately 299.37 g/mol. It features no hydrogen bond donors and six hydrogen bond acceptors, alongside ten rotatable bonds, indicating a degree of flexibility in its molecular structure . This compound is often utilized as an intermediate in organic synthesis due to its functional groups and structural properties.

As there is no significant scientific research available on this specific compound, a mechanism of action cannot be determined.

  • Wear gloves, eye protection, and appropriate clothing when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal procedures [].

The chemical reactivity of diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate can be attributed to its ester functionalities and the piperidine moiety. It can undergo various reactions including:

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions, allowing for further derivatization.
  • Decarboxylation: Under certain conditions, the acetate groups may be removed, leading to the formation of simpler compounds.

These reactions highlight its potential utility in synthetic chemistry for creating more complex molecules.

While specific biological activity data for diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is limited, compounds with similar structures often exhibit significant pharmacological properties. The piperidine ring is commonly found in various pharmaceuticals, suggesting potential for activity against a range of biological targets. Further studies would be necessary to elucidate specific bioactivity and mechanisms of action.

The synthesis of diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate typically involves several key steps:

  • Formation of Piperidine Derivative: The tert-butoxycarbonyl group is introduced to the piperidine nitrogen through a protection reaction.
  • Esterification: The protected piperidine is then reacted with acetic anhydride or ethyl acetate in the presence of an acid catalyst to form the diacetate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate serves various applications in organic chemistry:

  • Intermediate in Synthesis: It acts as a versatile building block for synthesizing more complex molecules.
  • Pharmaceutical Research: Its structural features may contribute to drug development processes.
  • Chemical Probes: It may be used in studies investigating chemical reactivity and interactions within biological systems.

Interaction studies involving diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate are essential for understanding its behavior in biological environments. These studies could include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Tests: Understanding how the compound is metabolized within biological systems.
  • Toxicity Profiling: Investigating any potential toxic effects associated with the compound.

Such studies would provide valuable insights into its safety and efficacy for potential therapeutic applications.

Several compounds share structural similarities with diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate. These include:

Compound NameStructure FeaturesUnique Aspects
Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetateContains difluorinated piperidineEnhanced lipophilicity due to fluorine atoms
Diethyl 2,2'-(1-piperidinyl)diacetateLacks tert-butoxycarbonyl protectionSimpler structure with potential different reactivity
Diethyl 2,2'-(1-benzylpiperidinyl)diacetateBenzyl substitution on piperidineAltered electronic properties due to aromatic ring

These comparisons highlight the unique characteristics of diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate while also illustrating how slight modifications can lead to significant differences in chemical behavior and applications.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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